molecular formula C3H8FNO2P+ B12296400 (3-Amino-2-fluoropropyl)phosphinic Acid

(3-Amino-2-fluoropropyl)phosphinic Acid

Cat. No.: B12296400
M. Wt: 140.07 g/mol
InChI Key: WVTGPBOMAQLPCP-UHFFFAOYSA-O
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Description

(3-Amino-2-fluoropropyl)phosphinic acid is a chemical compound known for its role as a GABA B receptor agonist. It has been studied for its potential therapeutic applications, particularly in the treatment of gastroesophageal reflux disease (GERD). This compound is notable for its ability to inhibit transient lower esophageal sphincter relaxation, which is a key factor in GERD .

Preparation Methods

The synthesis of (3-amino-2-fluoropropyl)phosphinic acid involves several steps. One method includes the reaction of 3-amino-2-fluoropropanol with phosphinic acid under specific conditions to yield the desired product. The reaction conditions typically involve controlled temperature and pH to ensure the correct formation of the phosphinic acid derivative .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other industrial equipment to maintain consistent quality and yield .

Chemical Reactions Analysis

(3-Amino-2-fluoropropyl)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different phosphinic acid derivatives.

    Reduction: Reduction reactions can convert it into other related compounds with different functional groups.

    Substitution: It can undergo substitution reactions where the amino or fluorine groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Amino-2-fluoropropyl)phosphinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-amino-2-fluoropropyl)phosphinic acid involves its interaction with GABA B receptors. By acting as an agonist, it stimulates these receptors, leading to the inhibition of transient lower esophageal sphincter relaxation. This action helps prevent the backflow of stomach contents into the esophagus, thereby reducing GERD symptoms. The compound’s effect is primarily peripheral, meaning it acts outside the central nervous system, which helps minimize central side effects .

Comparison with Similar Compounds

(3-Amino-2-fluoropropyl)phosphinic acid can be compared to other GABA B receptor agonists such as baclofen and CGP27492. While baclofen is a well-known GABA B receptor agonist, it has significant central side effects, including sedation and muscle weakness. In contrast, this compound has a more peripheral action, reducing the likelihood of these side effects .

Similar compounds include:

Properties

IUPAC Name

(3-amino-2-fluoropropyl)-hydroxy-oxophosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FNO2P/c4-3(1-5)2-8(6)7/h3H,1-2,5H2/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTGPBOMAQLPCP-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C[P+](=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8FNO2P+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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